N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide
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Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H29N3O and its molecular weight is 327.472. The purity is usually 95%.
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Scientific Research Applications
CGRP Receptor Antagonism
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide is related to potent calcitonin gene-related peptide (CGRP) receptor antagonists. Such compounds are significant in the context of migraine treatment. For instance, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a similar compound, has been synthesized using convergent, stereoselective processes for large-scale production (Cann et al., 2012).
Anti-Acetylcholinesterase Activity
Compounds structurally related to this compound have been studied for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for treating conditions like Alzheimer's disease. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-AChE activity (Sugimoto et al., 1990).
Neuropharmacology
This compound's structure is comparable to compounds studied in neuropharmacology, particularly in targeting cannabinoid receptors. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor, indicating potential applications in understanding and possibly treating neurological disorders (Shim et al., 2002).
Drug Development
Structurally similar compounds are valuable in the development of new drugs. For instance, 3-((Hetera)cyclobutyl)azetidines, analogues of piperidine, have been synthesized and are seen as promising building blocks for lead optimization programs in drug discovery (Feskov et al., 2019).
Neuroimaging
Compounds with a similar structural framework have been used in neuroimaging, particularly in PET imaging. For instance, [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed, demonstrating the potential of such compounds in understanding neuroinflammation and neurodegenerative diseases (Horti et al., 2019).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-22-12-9-17-13-16(7-8-18(17)22)19(23-10-3-2-4-11-23)14-21-20(24)15-5-6-15/h7-8,13,15,19H,2-6,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENEIKCSSLIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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